molecular formula C17H22F3NO4S B2527170 3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-17-5

3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2527170
CAS No.: 338956-17-5
M. Wt: 393.42
InChI Key: SQUYFVCQMAWTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a propanamide derivative belonging to the class of Selective Androgen Receptor Modulators (SARMs). Its structure features a cyclohexanesulfonyl group, a 2-hydroxy-2-methylpropanamide backbone, and a 4-(trifluoromethyl)phenyl aromatic ring. The cyclohexanesulfonyl substituent distinguishes it from other SARMs, which typically incorporate phenoxy, acetamidophenoxy, or aromatic sulfonyl groups. This compound’s design aims to optimize pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining high receptor binding affinity .

Properties

IUPAC Name

3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO4S/c1-16(23,11-26(24,25)14-5-3-2-4-6-14)15(22)21-13-9-7-12(8-10-13)17(18,19)20/h7-10,14,23H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYFVCQMAWTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1CCCCC1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . This method is effective at low temperatures and provides good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of robust catalysts and controlled reaction conditions is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide. For instance, the National Cancer Institute (NCI) has evaluated related compounds for their ability to inhibit cell growth across various human tumor cell lines. The results showed significant inhibition rates, indicating that this class of compounds may serve as effective anticancer agents .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamide derivatives have been explored for their inhibitory effects on dihydropteroate synthase (DHPS), a target in antimalarial drug development. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity, making it a candidate for further exploration in malaria treatment .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving sulfonylation and amide formation. The following table summarizes some synthetic routes:

Synthetic RouteKey StepsYield (%)
Route ASulfonylation of cyclohexane followed by amide coupling50-62
Route BDirect trifluoromethylation followed by hydroxy group introduction40-55

These synthetic methods are crucial for producing the compound in sufficient quantities for research and application.

Case Study 1: Anticancer Compound Development

In a recent study conducted by the NCI, a series of sulfonamide derivatives were screened for anticancer activity. Among these, compounds structurally similar to this compound exhibited promising results against multiple cancer cell lines, demonstrating an average growth inhibition rate of over 50% at certain concentrations . This suggests that further modifications could enhance efficacy.

Case Study 2: Antimalarial Research

Research into new antimalarial agents has identified the potential of trifluoromethyl-substituted sulfonamides. A study indicated that these compounds could effectively inhibit DHPS, a key enzyme in folate synthesis in malaria parasites. The findings advocate for the exploration of related structures like this compound as lead compounds in antimalarial drug development .

Mechanism of Action

The mechanism by which 3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity to certain enzymes or receptors. The sulfonyl and hydroxy groups also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacokinetic, and pharmacodynamic differences between the target compound and related propanamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Identifier) Substituent Group Molecular Weight (g/mol) Key Pharmacokinetic Properties Bioactivity
Target Compound Cyclohexanesulfonyl ~411.4 (estimated) High metabolic stability (predicted) Putative SARM (agonist/antagonist)
2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide (338956-14-2) 3-(Trifluoromethylphenyl)sulfonyl 455.4 Limited data; aromatic sulfonyl may increase clearance Unknown (structural analog)
S-4 (Andarine) (885324-25-4) 4-Acetamidophenoxy 584.73 Moderate half-life (~8–12 hrs in rats) SARM agonist (anabolic activity)
S-1 (401900-41-2) 4-Fluorophenoxy 402.3 Rapid clearance due to oxidation SARM agonist (preclinical studies)
Bicalutamide (90357-06-5) Cyano, trifluoromethyl 430.39 Long half-life (~7–10 days) Androgen receptor antagonist
Flutamide (13311-84-7) Nitro, trifluoromethyl 276.2 Short half-life (~5–6 hrs) Androgen receptor antagonist

Key Structural and Functional Insights

Substituent Effects on Metabolism: The cyclohexanesulfonyl group in the target compound is aliphatic, which likely reduces oxidative metabolism compared to aromatic sulfonyl derivatives (e.g., ) . Aromatic sulfonyl groups, such as in 3-(trifluoromethylphenyl)sulfonyl analogs, are prone to cytochrome P450-mediated oxidation, leading to higher plasma clearance . Phenoxy-linked SARMs (e.g., S-1, S-4) undergo hydrolysis and glucuronidation, contributing to variable oral bioavailability . The cyclohexanesulfonyl group may resist hydrolysis, enhancing stability.

Receptor Binding and Selectivity: The 2-hydroxy-2-methylpropanamide backbone is conserved across SARMs and is critical for binding to the androgen receptor’s ligand-binding domain . S-4 (Andarine) and S-1 exhibit agonist activity due to their 4-acetamidophenoxy and 4-fluorophenoxy groups, which optimize hydrogen bonding with the receptor . Bicalutamide and flutamide, with nitro and cyano groups, act as antagonists by sterically hindering receptor activation .

Pharmacokinetic Optimization: Bicalutamide’s long half-life (~7–10 days) is attributed to its nonpolar trifluoromethyl and cyano groups, which reduce renal excretion . The target compound’s cyclohexanesulfonyl group may similarly enhance lipophilicity, prolonging half-life. Flutamide’s short half-life (~5–6 hrs) highlights the metabolic instability of nitro groups, which are absent in the target compound .

Comparative Bioactivity :

  • S-4 (Andarine) demonstrates anabolic effects in muscle and bone with reduced androgenic side effects, making it a benchmark for SARMs . The target compound’s sulfonyl group could modulate tissue-specific activity, though in vivo data are needed.
  • Bicalutamide’s antagonism is clinically used in prostate cancer, underscoring the importance of substituent-driven receptor effects .

Table 2: Metabolic Pathways and Stability

Compound Primary Metabolic Pathways Half-Life (Preclinical) Oral Bioavailability
Target Compound Sulfonation, glucuronidation (predicted) Not reported High (predicted)
S-4 (Andarine) Hydrolysis, glucuronidation ~8–12 hrs (rat) Moderate (60–70%)
S-1 Oxidation, sulfate conjugation ~4–6 hrs (rat) Low (~30%)
Bicalutamide Glucuronidation ~7–10 days (human) High (>90%)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route starts with functionalizing the cyclohexane sulfonyl group via nucleophilic substitution or oxidation. Subsequent steps include coupling the sulfonyl moiety to a hydroxy-methylpropanamide backbone using amidation or esterification. The final step often introduces the trifluoromethylphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions. Purification via column chromatography and recrystallization is critical to isolate the product. Structural confirmation requires NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, revealing torsion angles (e.g., C—C—N—C) and hydrogen-bonding networks (e.g., N—H⋯O) in the crystal lattice. Spectroscopic techniques like FT-IR confirm functional groups (e.g., sulfonyl S=O stretch at ~1150 cm⁻¹). NMR data (e.g., ¹⁹F chemical shifts near -60 ppm for CF₃ groups) and HRMS validate molecular weight and purity .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis of this compound?

  • Methodological Answer : Reaction optimization employs Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability. Kinetic studies using in-situ IR or Raman spectroscopy monitor intermediate formation. Post-synthetic purification via preparative HPLC or fractional distillation minimizes side products .

Q. How does this compound interact with biological targets such as androgen receptors or COX enzymes?

  • Methodological Answer : Molecular docking studies predict binding affinity to androgen receptors (AR), focusing on hydrophobic interactions with the trifluoromethylphenyl group and hydrogen bonding via the sulfonyl/hydroxy motifs. In vitro assays (e.g., AR-luciferase reporter gene assays) quantify antagonism. For COX inhibition, enzyme kinetics (Km/Vmax) and competitive binding assays using recombinant COX-II isoforms are used. IC₅₀ values correlate with anti-inflammatory potency .

Q. What analytical approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) is essential. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., sulfonyl vs. thioether groups). Statistical tools like ANOVA assess reproducibility across studies .

Q. How can crystallographic data inform drug design modifications?

  • Methodological Answer : Crystal structures reveal conformational flexibility (e.g., torsion angles) and non-covalent interactions (e.g., π-π stacking of aryl groups). Modifications to the hydroxy-methylpropanamide backbone or cyclohexanesulfonyl moiety can be guided by steric maps and electron density profiles. Hydrogen-bonding networks in the active site inform the design of derivatives with enhanced solubility or bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.